2-(1-methyl-1H-imidazol-2-yl)-1-phenylethan-1-amine
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Overview
Description
2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethan-1-amine is a compound that features an imidazole ring substituted with a methyl group at the 1-position and a phenylethanamine moiety at the 2-position. Imidazole derivatives are known for their broad range of biological activities and are commonly found in many pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-imidazol-2-yl)-1-phenylethan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diketones with ammonium acetate under acidic conditions to form the imidazole ring . Another approach utilizes the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines .
Industrial Production Methods
Industrial production of imidazole derivatives often employs high-yielding, scalable methods such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
The major products formed from these reactions include N-oxides, dihydroimidazole derivatives, and halogenated imidazole compounds .
Scientific Research Applications
2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-imidazol-2-yl)-1-phenylethan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
- 1-(2-Hydroxyethyl)imidazole
- 4-(1H-Imidazol-1-yl)aniline
Uniqueness
2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an imidazole ring with a phenylethanamine moiety makes it particularly interesting for pharmaceutical research .
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)-1-phenylethanamine |
InChI |
InChI=1S/C12H15N3/c1-15-8-7-14-12(15)9-11(13)10-5-3-2-4-6-10/h2-8,11H,9,13H2,1H3 |
InChI Key |
FCQJZGCFXNHCHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CC(C2=CC=CC=C2)N |
Origin of Product |
United States |
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